molecular formula C16H13FN2O2 B6377137 2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% CAS No. 1261918-54-0

2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%

Cat. No. B6377137
CAS RN: 1261918-54-0
M. Wt: 284.28 g/mol
InChI Key: IXQJFLNNDWOQKZ-UHFFFAOYSA-N
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Description

2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% (2C4E3FPP) is a synthetic compound composed of a phenol and an ethylcarbamoyl group connected to a 2-cyano group. It is a white, crystalline solid with a melting point of 144-146°C and a boiling point of 260-262°C. It is soluble in ethanol, methanol, and acetone and is insoluble in water.

Mechanism of Action

The mechanism of action of 2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% is not yet well understood. However, it is believed that the phenol group of 2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% is the active component, and that it binds to proteins and other molecules in the cell, causing changes in their activity. It is also believed that the 2-cyano group of 2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% may play a role in its biological activity.
Biochemical and Physiological Effects
2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other chemicals, and to inhibit the expression of genes involved in cell growth and development. It has also been shown to have an effect on the growth of cells, and to induce apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% in laboratory experiments is that it is a relatively simple compound to synthesize and is relatively stable. Additionally, it is relatively non-toxic and can be used at relatively low concentrations. The main limitation of using 2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for research on 2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%. These include further studies on its mechanism of action, its effects on the expression of genes and the activity of enzymes, and its effects on the growth of cells. Additionally, further studies could be done on its effects on the metabolism of drugs and other chemicals, as well as its effects on the development of various diseases. Finally, further studies could be done on its potential applications as a therapeutic agent.

Synthesis Methods

2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% can be synthesized via a two-step process. In the first step, an ethylcarbamoyl group is added to the phenol group to form 4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (4E3FPP). This is done by reacting 4-fluorophenol and ethylcarbamoyl chloride in the presence of a base such as potassium carbonate. In the second step, the 2-cyano group is added to the 4E3FPP to form 2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%. This is done by reacting 4E3FPP with sodium cyanoacetate in the presence of a base such as sodium hydroxide.

Scientific Research Applications

2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has been used in scientific research as a model compound for studying the biological effects of phenols and other related compounds. It has been used in studies on the effects of phenols on the activity of enzymes, on the expression of genes, and on the growth of cells. It has also been used to study the effects of phenols on the metabolism of drugs and other chemicals.

properties

IUPAC Name

4-(3-cyano-4-hydroxyphenyl)-N-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-2-19-16(21)13-5-3-11(8-14(13)17)10-4-6-15(20)12(7-10)9-18/h3-8,20H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQJFLNNDWOQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684973
Record name 3'-Cyano-N-ethyl-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol

CAS RN

1261918-54-0
Record name 3'-Cyano-N-ethyl-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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